molecular formula C14H18N4O2 B7063889 N-(2-cyanopropyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide

N-(2-cyanopropyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide

Cat. No.: B7063889
M. Wt: 274.32 g/mol
InChI Key: XRLCJYSDXALPJN-UHFFFAOYSA-N
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Description

N-(2-cyanopropyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research

Properties

IUPAC Name

N-(2-cyanopropyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-11(8-15)9-17-14(19)18-7-5-12(10-18)20-13-4-2-3-6-16-13/h2-4,6,11-12H,5,7,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLCJYSDXALPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)N1CCC(C1)OC2=CC=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanopropyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-cyanopropyl iodide with pyridine-2-yl oxypyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanopropyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-(2-cyanopropyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-cyanopropyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a radical initiator, generating free radicals that participate in various chemical reactions. These radicals can initiate polymerization processes or interact with biological molecules, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyanopropyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide stands out due to its unique structural features, which allow for specific interactions with molecular targets.

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